molecular formula C12H12N2O B12969568 4-(4-Methoxyphenyl)pyridin-2-amine CAS No. 1417519-29-9

4-(4-Methoxyphenyl)pyridin-2-amine

Cat. No.: B12969568
CAS No.: 1417519-29-9
M. Wt: 200.24 g/mol
InChI Key: PGBMTNNEAWCSJZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methoxyphenyl group at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)pyridin-2-amine typically involves the reaction of 4-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes using more efficient catalysts, optimizing solvent usage, and employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: N-alkylated pyridine derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound’s methoxyphenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)pyridin-2-amine: Similar structure but with a chlorine atom instead of a methoxy group.

    4-(4-Methylphenyl)pyridin-2-amine: Features a methyl group instead of a methoxy group.

    4-(4-Hydroxyphenyl)pyridin-2-amine: Contains a hydroxy group instead of a methoxy group.

Uniqueness

4-(4-Methoxyphenyl)pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required, such as in the design of organic electronic materials and in medicinal chemistry for targeting specific enzymes or receptors .

Properties

CAS No.

1417519-29-9

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(4-methoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3,(H2,13,14)

InChI Key

PGBMTNNEAWCSJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=C2)N

Origin of Product

United States

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